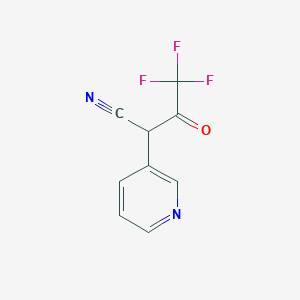
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde est un composé chimique appartenant à la classe des pyridinecarboxaldéhydes. Il est caractérisé par la présence d'un atome de brome en position 2, d'un groupe hydroxyle en position 3 et d'un groupe carboxaldéhyde en position 4 du cycle pyridine. Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et composés organiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde implique généralement la bromination de la 3-hydroxypyridine suivie d'une formylation.
Méthodes de production industrielle
En milieu industriel, la production du chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde peut impliquer des procédés en continu afin d'assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration des réactifs sont essentiels pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe aldéhyde peut être réduit pour former un alcool.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'azoture de sodium (NaN₃) ou la thiourée.
Principaux produits formés
Oxydation : Formation de la 2-bromo-3-pyridone-4-carboxaldéhyde.
Réduction : Formation de la 2-bromo-3-hydroxypyridine-4-méthanol.
Substitution : Formation de divers dérivés de pyridine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde a plusieurs applications en recherche scientifique :
Biologie : Employé dans l'étude des inhibiteurs enzymatiques et comme sonde dans les tests biochimiques.
Industrie : Utilisé dans la production de colorants, de produits agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe hydroxyle facilitent sa liaison aux sites actifs des enzymes ou des récepteurs, conduisant à l'inhibition ou à la modulation de leur activité. Le groupe aldéhyde peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, influençant davantage leur fonction .
Applications De Recherche Scientifique
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-3-pyridinecarboxaldéhyde : Structure similaire mais sans le groupe hydroxyle.
2-Bromo-4-pyridinecarboxaldéhyde : Structure similaire mais avec l'atome de brome en position 4.
3-Bromo-2-hydroxypyridine : Structure similaire mais sans le groupe carboxaldéhyde.
Unicité
Le chlorhydrate de 2-bromo-3-hydroxypyridine-4-carboxaldéhyde est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité et des propriétés de liaison distinctes. Cela en fait un intermédiaire polyvalent en synthèse organique et un outil précieux en recherche scientifique .
Propriétés
Formule moléculaire |
C6H5BrClNO2 |
|---|---|
Poids moléculaire |
238.46 g/mol |
Nom IUPAC |
2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H |
Clé InChI |
JQRXBPHBWRSUTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C=O)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


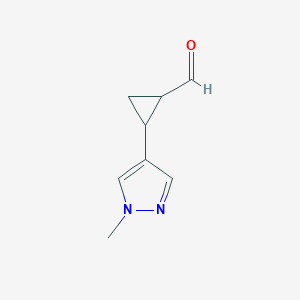
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)

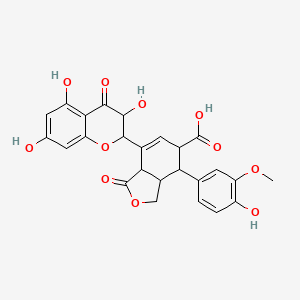
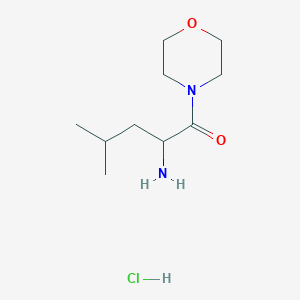
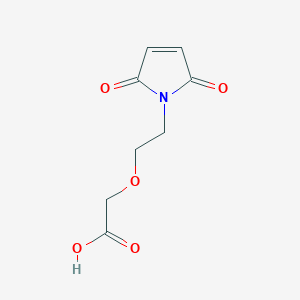
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
